Morpholineborane, also known as Borane morpholine complex, is a chemical compound with the empirical formula C4H12BNO . It has a molecular weight of 100.96 .
Morpholineborane has been used in the synthesis of poly (ethylene oxide) macroinitiators for the preparation of block copolymers by radical polymerization . It has also been used as a reducing agent for the synthesis of Rh nanoparticle / carbon nanotube catalysts .
The molecular structure of Morpholineborane has been investigated using both theory and experiment . The combined power of these approaches has provided a detailed understanding of the structure of this compound .
Morpholineborane has been used as a hydrogen storage material for mobile applications . Hydrogen generation from the thermolytic dehydrogenation of Morpholineborane in the presence of ionic liquid media has been reported .
Morpholineborane is a solid at room temperature . It has a melting point of 97-99 °C . It is used as a reductant in chemical reactions .
Morpholineborane is a chemical compound formed from the reaction of morpholine, a cyclic amine, and borane, a boron hydride. This compound is classified as an amine-borane adduct, which are known for their potential applications in hydrogen storage and as reducing agents in organic synthesis. Morpholineborane has garnered attention due to its unique properties and reactivity, making it a subject of interest in both academic and industrial research.
Morpholineborane is synthesized from morpholine and borane complexes, typically through an exothermic reaction that can be monitored using calorimetry techniques. The classification of morpholineborane falls under the category of amine-borane complexes, which are characterized by the presence of nitrogen-boron bonds. These compounds are notable for their ability to release hydrogen gas upon hydrolysis or thermal decomposition, making them valuable in energy storage applications.
Morpholineborane can be synthesized through several methods, primarily involving the direct reaction of morpholine with borane. The synthesis process can be illustrated as follows:
The synthesis generally yields morpholineborane as a solid product at ambient conditions. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and differential scanning calorimetry (DSC) are employed to confirm the formation and purity of morpholineborane. For instance, NMR spectra reveal characteristic signals that confirm the bonding between nitrogen and boron atoms .
Morpholineborane features a six-membered ring structure typical of morpholine, with a boron atom bonded to one of the nitrogen atoms in the ring. This configuration allows for unique interactions between the nitrogen and boron atoms, influencing its chemical reactivity.
Morpholineborane participates in various chemical reactions, particularly hydrolysis, which leads to the release of hydrogen gas. The general reaction can be represented as:
The hydrolysis reaction is catalyzed by various metal catalysts, enhancing the efficiency of hydrogen production. Studies indicate that palladium-based catalysts significantly improve the rate of dehydrogenation when morpholineborane is subjected to hydrolytic conditions . Kinetic studies have shown that adjusting catalyst concentrations and temperatures can optimize hydrogen generation rates.
The mechanism by which morpholineborane releases hydrogen involves several steps:
Kinetic studies have provided data on how varying conditions affect hydrogen release rates, allowing for optimization in practical applications .
Relevant analyses have confirmed these properties through various spectroscopic methods and thermal analysis techniques .
Morpholineborane finds significant applications in:
Research continues to explore additional applications in energy technologies and synthetic chemistry, highlighting morpholineborane's versatility as a chemical compound .
Morpholineborane (C₄H₉NO·BH₃) forms through a Lewis acid-base interaction where morpholine's nitrogen lone pair coordinates to boron's vacant orbital in borane (BH₃). This coordination chemistry exhibits profound solvent dependence, with polar aprotic solvents like tetrahydrofuran (THF) and 1,4-dioxane providing optimal environments for adduct formation. The reaction typically employs commercial borane sources such as dimethylsulfide-borane (Me₂S·BH₃) or sodium borohydride (NaBH₄), which release borane in situ for complexation [1] [7].
Aqueous systems present unique coordination behavior due to morpholineborane's exceptional water solubility and stability at physiological pH ranges. Unlike many amine-borane adducts that rapidly hydrolyze, morpholineborane maintains structural integrity for months in aqueous solution at pH > 4 due to its balanced hydridic-protic equilibrium. This stability enables its application in hydrogen storage systems where water serves as both solvent and reactant. Comparative studies with thiomorpholine-borane reveal significant hydrolysis rate differences: thiomorpholine-borane undergoes acid-catalyzed hydrolysis approximately 3.5 times faster than morpholineborane at equivalent hydrogen ion concentrations, demonstrating how heteroatom substitution (S vs. O) dramatically impacts coordination stability [3] [5].
Table 1: Solvent Parameters Influencing Morpholineborane Formation and Stability
Solvent System | Coordination Efficiency | Stability Profile | Key Interactions |
---|---|---|---|
Tetrahydrofuran (THF) | High (>95% yield) | Long-term (months) | Borane solvation, weak O→B coordination |
Water (pH 6-8) | Moderate | High (months at pH>4) | H-bond network, dihydrogen bonding |
1,4-Dioxane | High | Moderate | Steric protection of B-N bond |
Acidic aqueous (pH<4) | N/A | Low (rapid hydrolysis) | H₃O⁺ catalyzed B-N cleavage |
The crystallographic architecture of morpholineborane reveals a tetrahedral boron center with B-N bond lengths averaging 1.60-1.65 Å, characteristic of dative bonds. This geometry creates a molecular environment where protic (N-H) and hydridic (B-H) hydrogens align for dihydrogen bonding interactions (N-H⁺δ⋯H⁻δ-B), significantly enhancing thermal stability compared to the parent morpholine. Differential scanning calorimetry studies confirm a melting point elevation of approximately 85°C versus free morpholine (-45°C vs. 97-99°C for the adduct), directly attributable to these intermolecular interactions [6] [7] [9].
The synthesis of morpholineborane has been revolutionized by catalytic methodologies that enhance efficiency and selectivity. A breakthrough approach employs transition metal nanoparticles (NPs) generated in situ to facilitate borane transfer from inexpensive precursors. Particularly effective are polymer-stabilized noble metal catalysts where poly(4-styrenesulfonic acid-co-maleic acid) (PSMA) or polyvinylpyrrolidone (PVP) matrices support well-dispersed Ag(0) or Pd(0) nanoparticles (3-4 nm diameter). These catalytic systems achieve exceptional morpholineborane formation yields (80-100%) under mild conditions using sodium borohydride as the borane source [5] [6].
The catalytic cycle involves three synergistic steps: (1) nanoparticle-mediated borane generation from NaBH₄, (2) borane complexation with morpholine, and (3) catalyst regeneration via hydride transfer. Kinetic analyses reveal a zero-order dependence on morpholine concentration and first-order dependence on borane precursor concentration, suggesting that borane generation is the rate-determining step. This catalytic approach significantly reduces production costs compared to classical stoichiometric methods employing lithium aluminum hydride or diborane, while also improving environmental sustainability metrics by minimizing hazardous byproducts [5] [10].
Table 2: Catalytic Systems for Morpholineborane Generation
Catalyst System | Particle Size (nm) | Turnover Frequency (h⁻¹) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
PSMA-Ag(0) | 3.6 ± 1.9 | 1,250 | 25 | 98 |
PSMA-Pd(0) | 3.8 ± 0.6 | 980 | 25 | 95 |
PVP-Pt(0) | 2.5 ± 0.8 | 650 | 25 | 85 |
Uncatalyzed | N/A | <10 | 25 | <30 |
Beyond nanoparticle catalysis, green chemical approaches have demonstrated significant advances. Kikugawa's methodology employs α-picoline-borane under solvent-free or water-mediated conditions, achieving high-yield reductive amination while generating morpholineborane as a stable intermediate. This one-pot procedure exemplifies how cascading catalytic reactions can streamline adduct formation while maintaining atom economy. The process operates efficiently at ambient temperatures (20-30°C), contrasting sharply with traditional methods requiring cryogenic conditions (-78°C) for borane handling [1] [6].
The B-N bond in morpholineborane exhibits dynamic polarization characterized by significant charge transfer from nitrogen to boron. Quantum chemical calculations using density functional theory (DFT) reveal a Mulliken charge distribution of +0.32e on nitrogen and -0.45e on boron, creating a dipole moment of approximately 5.2 Debye. This polarization establishes boron as a Lewis acidic center that remains electrophilically active despite coordination, enabling secondary interactions with hydridic hydrogens or electron-rich metal centers [1] [4] [8].
Advanced NMR techniques provide deep insight into bonding dynamics. The ¹¹B NMR spectrum displays a characteristic quartet at δ -14 to -10 ppm (¹Jⱼᵦₕ ≈ 80-90 Hz), consistent with tetrahedral boron environments. Temperature-dependent studies reveal linewidth variations indicative of dynamic processes, including BH₃ rotation (ΔG‡ ≈ 45 kJ/mol) and morpholine ring inversion. Solid-state ¹¹B MAS NMR shows chemical shift anisotropy parameters (δₛₒ = -15.2 ppm, Ω = 80 ppm, κ = 0.3) confirming the asymmetric electronic environment around boron [7] [8].
The frontier molecular orbitals dictate reactivity patterns, with the LUMO localization primarily on boron (75%) and the HOMO centered on the hydridic B-H bonds (60%). This orbital arrangement facilitates two key reaction pathways: (1) hydride transfer to electrophiles via LUMO participation, and (2) dihydrogen bonding with protic substrates through HOMO-LUMO interactions. When coordinated to transition metals, morpholineborane exhibits ligand non-innocence, as demonstrated in rhodium complexes where the adduct undergoes unusual C(sp²)-H hydride migrations from the indenyl ligand to the metal center with concomitant C-B bond formation. These transformations exemplify how borane adducts transcend traditional spectator ligand behavior [4] [8].
Table 3: Spectroscopic Signatures of Borane-Ligand Interactions
Characterization Method | Key Diagnostic Feature | Structural Information |
---|---|---|
¹¹B NMR (solution) | Quartet at δ -14 to -10 ppm | Tetrahedral boron, B-H coupling |
¹H NMR (hydride region) | Multiplet at δ 1.0-2.5 ppm | BH₃ environment, dihydrogen bonding |
FTIR spectroscopy | ν(B-H) 2200-2400 cm⁻¹ | B-H bond strength, H⁺δ⋯H⁻δ interaction |
Raman spectroscopy | δ(B-H) 1150-1200 cm⁻¹ | BH₃ deformation modes |
Solid-state MAS NMR | δₛₒ = -15.2 ppm, Ω = 80 ppm | Electronic asymmetry, crystal packing effects |
The interaction dynamics extend to frustrated Lewis pair (FLP) chemistry when sterically encumbered boranes coordinate to metals. Square-planar Ni(0) complexes bearing tris(perfluoroaryl)boranes demonstrate how unsupported Z-type ligands create unique electronic environments. X-ray diffraction studies of these complexes reveal Ni-B bond distances of 2.26-2.41 Å - shorter than predicted by van der Waals radii (sum ≈ 3.25 Å) but longer than covalent bonds (sum ≈ 2.05 Å). Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies bond critical points between nickel and boron with electron density (ρ) ≈ 0.05 e/bohr³ and Laplacian (∇²ρ) ≈ 0.45 e/bohr⁵, indicating covalent-dative bonding character. Natural Bond Orbital (NBO) calculations further reveal significant charge transfer (0.35-0.50e) from nickel to boron, confirming the Z-type ligand designation [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4